molecular formula C25H23ClN2O5S B7711876 N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B7711876
M. Wt: 499.0 g/mol
InChI Key: NXVAPHOUHJHPGO-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenyl group, a methoxy group, and a pyrrolidinylsulfonyl group attached to a benzamide core.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O5S/c1-33-22-12-9-18(15-23(22)34(31,32)28-13-5-6-14-28)25(30)27-21-11-10-19(26)16-20(21)24(29)17-7-3-2-4-8-17/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVAPHOUHJHPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-chloro-2-nitrobenzoic acid with aniline under acidic conditions to form 4-chloro-2-nitrobenzamide.

    Reduction and Substitution: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The resulting amine undergoes a substitution reaction with phenylcarbonyl chloride to form the phenylcarbonyl-substituted benzamide.

    Methoxylation and Sulfonylation: The phenylcarbonyl-substituted benzamide is then methoxylated using sodium methoxide in methanol. Finally, the pyrrolidinylsulfonyl group is introduced through a reaction with pyrrolidine and sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxybenzamide
  • N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide
  • N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(morpholin-1-ylsulfonyl)benzamide

Uniqueness

N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of both the methoxy and pyrrolidinylsulfonyl groups, which confer specific chemical and biological properties. These functional groups may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

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